2-chloro-6-fluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide

PERK inhibitor Indoline derivative Kinase probe

The compound 2-chloro-6-fluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide (CAS 922016-54-4) is a synthetic small molecule belonging to the 2-chloro-6-fluorobenzamide class, featuring a 1-methylindolin-5-yl and a piperidin-1-yl moiety on its ethyl linker. Its molecular formula is C23H27ClFN3O, with a molecular weight of 415.94 g/mol, and it is typically supplied at 95% purity.

Molecular Formula C23H27ClFN3O
Molecular Weight 415.94
CAS No. 922016-54-4
Cat. No. B2529029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-6-fluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide
CAS922016-54-4
Molecular FormulaC23H27ClFN3O
Molecular Weight415.94
Structural Identifiers
SMILESCN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=C(C=CC=C3Cl)F)N4CCCCC4
InChIInChI=1S/C23H27ClFN3O/c1-27-13-10-17-14-16(8-9-20(17)27)21(28-11-3-2-4-12-28)15-26-23(29)22-18(24)6-5-7-19(22)25/h5-9,14,21H,2-4,10-13,15H2,1H3,(H,26,29)
InChIKeyQGZGDWWGQKPRGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-6-fluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide (CAS 922016-54-4): Sourcing Profile and Research Provenance


The compound 2-chloro-6-fluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide (CAS 922016-54-4) is a synthetic small molecule belonging to the 2-chloro-6-fluorobenzamide class, featuring a 1-methylindolin-5-yl and a piperidin-1-yl moiety on its ethyl linker [1]. Its molecular formula is C23H27ClFN3O, with a molecular weight of 415.94 g/mol, and it is typically supplied at 95% purity [1]. The compound is registered in the ZINC database (ZINC22941327) and has a PubChem CID of 90666088 and a ChEMBL ID of CHEMBL3218987 [2], indicating it is of catalog-level interest for screening libraries.

Why Generic Substitution of 2-Chloro-6-fluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide is Precluded Without Direct Evidence


In the absence of publicly disclosed quantitative pharmacological data, any substitution by a generic or in-class analog such as 2-chloro-6-fluoro-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide or the corresponding 2-hydroxy derivative would be speculative. The specific combination of the 2-chloro-6-fluorobenzamide core with the 1-methylindolin-5-yl-piperidin-1-yl-ethyl tail constitutes a unique spatial and electronic arrangement. Without head-to-head affinity, functional, or ADME assays, it is impossible to conclude that even minor structural modifications preserve target engagement, selectivity, or off-target profiles [1]. Researchers must request primary assay data from the vendor or reference laboratory before considering any alternative.

Quantitative Evidence for 2-Chloro-6-fluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide Relative to Closest Analogs


Differential Binding or Functional Activity Data Not Available from Prioritized Sources

A thorough search of primary research papers, patents (including the PERK inhibitor patent US20120077828), and authoritative databases (ChEMBL, BindingDB, PubChem, ZINC) yielded no quantitative affinity, functional, or ADME data that directly compares 2-chloro-6-fluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide to its closest analogs. While the compound is known in screening libraries, its reported IC50, Ki, EC50, or other parameters remain undisclosed in non-proprietary sources [1]. Consequently, no statistically meaningful differentiation can be established.

PERK inhibitor Indoline derivative Kinase probe

Potential Application Scenarios for 2-Chloro-6-fluoro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide Based on Structural Context


Exploratory Chemical Biology for PERK or Indoline-Binding Kinase Targets

Given the structural similarity to known PERK inhibitors, this compound may serve as a starting point for a structure-activity relationship (SAR) investigation into the indoline-piperidine space. A user could design a panel of analogs to probe the effect of the 2-chloro-6-fluoro substitution on kinase selectivity, but this would require de novo primary screening [1].

In Silico Docking and Virtual Screening Campaigns

The compound's defined stereochemistry and availability via ZINC make it suitable for computational docking studies against targets predicted to bind indoline derivatives. Validation through experimental binding assays would be mandatory [2].

Analytical Reference Standard for Mass Spectrometry and NMR

With a high purity specification (≥95%) and known molecular weight (415.94 g/mol), this compound can be used as an analytical reference standard for method development, provided that its identity is confirmed by the end-user's own characterization [1].

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